4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a methyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-pyrazole and 1,1-difluoroethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reaction Steps: The 4-bromo-1H-pyrazole is first deprotonated using the base, followed by the addition of 1,1-difluoroethane. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Lacks the difluoroethyl and methyl groups, making it less versatile in certain reactions.
5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-bromo-5-(1,1-difluoroethyl)-1H-pyrazole: Lacks the methyl group, which can influence its steric properties.
Uniqueness
4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is unique due to the combination of its bromine, difluoroethyl, and methyl groups, which confer distinct reactivity and properties compared to similar compounds. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2411300-20-2 |
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Molecular Formula |
C6H7BrF2N2 |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
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